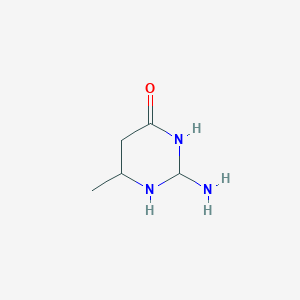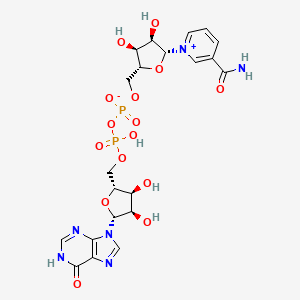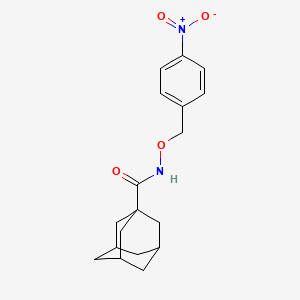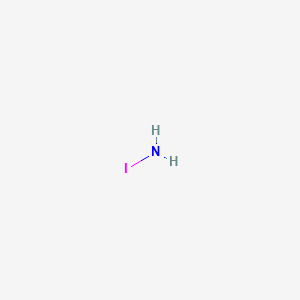![molecular formula C6H4N2S2 B12361487 4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
4aH-thieno[3,2-d]pyrimidine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4aH-thieno[3,2-d]pyrimidine-4-thione is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4aH-thieno[3,2-d]pyrimidine-4-thione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . These methods provide efficient routes to the desired thienopyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4aH-thieno[3,2-d]pyrimidine-4-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Aplicaciones Científicas De Investigación
4aH-thieno[3,2-d]pyrimidine-4-thione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a photosensitizer for photodynamic therapy (PDT) due to its ability to generate singlet oxygen . This property makes it a promising candidate for the treatment of cancer and other diseases. Additionally, its incorporation into DNA and RNA sequences has been explored for targeted therapeutic applications .
Mecanismo De Acción
The mechanism of action of 4aH-thieno[3,2-d]pyrimidine-4-thione involves the generation of singlet oxygen through the excitation of its triplet state . This reactive oxygen species can induce cell death in cancer cells, making it an effective photosensitizer for PDT. The compound’s ability to be incorporated into DNA and RNA sequences further enhances its therapeutic potential by allowing for targeted delivery to specific cells .
Comparación Con Compuestos Similares
4aH-thieno[3,2-d]pyrimidine-4-thione can be compared to other thienopyrimidine derivatives, such as thieno[3,4-d]pyrimidin-4(3H)-thione . While both compounds exhibit photosensitizing properties, this compound stands out due to its higher efficiency in generating singlet oxygen and its ability to be readily incorporated into DNA and RNA . Other similar compounds include thieno[2,3-d]pyrimidin-4(3H)-ones, which have shown potential as antitubercular agents .
Propiedades
Fórmula molecular |
C6H4N2S2 |
|---|---|
Peso molecular |
168.2 g/mol |
Nombre IUPAC |
4aH-thieno[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
Clave InChI |
APYUBFXQKFAMGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2C1=NC=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)








![2-Imino-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B12361478.png)


![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
